N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as compound 1, is a small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, including its ability to inhibit certain enzymes and its potential as a fluorescent probe.
Scientific Research Applications
Synthesis and Pharmacological Applications
Research on similar compounds has focused on their synthesis, structure, and potential pharmacological applications. For instance, studies on N-acetyl-4-S-cysteaminylphenol analogs have explored their anti-melanoma activity, highlighting the role of structural modifications in enhancing cytotoxicity against melanoma cell lines (Lant et al., 2001). This suggests that compounds like N-(4-acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide could be synthesized and modified to explore their potential in treating cancerous conditions.
Neuropharmacological Investigations
Another area of research is the neuropharmacological evaluation of compounds. For example, the study of N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)-acetamide (DM-9384) on learning and memory in rats offers insights into how similar compounds could affect cognitive functions (Sakurai et al., 1989). This work demonstrates the potential for compounds like this compound to enhance cognitive functions or ameliorate cognitive impairments.
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds, such as in the work by Kametani, Ohsawa, and Ihara (1981), who detailed a novel synthesis of indole derivatives by intramolecular nucleophilic aromatic substitution, highlight the chemical versatility and potential applications of this compound in developing new chemical entities with specific biological activities (Kametani et al., 1981).
Anticonvulsant Properties
Research on the anticonvulsant properties of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, as studied by Severina et al. (2020), suggests that compounds structurally related to this compound might also possess anticonvulsant activities, offering a pathway to new therapeutic agents (Severina et al., 2020).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-12-18(16-6-4-5-7-17(16)22(12)3)19(24)20(25)21-15-10-8-14(9-11-15)13(2)23/h4-11H,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRJGHGYZOKOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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